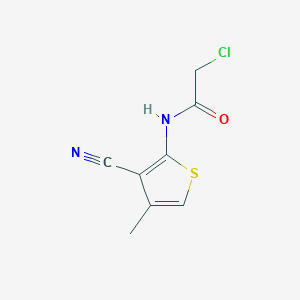

N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide is a chemical compound that can be synthesized through chloroacetylation of corresponding aryl amines. It is a part of the N-aryl 2-chloroacetamides family, which are known for their reactivity due to the presence of a chlorine atom that can be easily replaced by various nucleophiles .

Synthesis Analysis

The synthesis of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide involves the chloroacetylation of aryl amines. This process is a key step in producing various N-aryl 2-chloroacetamides. The reagent N-Cyanochloroacetamidine, for instance, reacts with conjugated thiolato(selenolato)nitriles to produce regioselective S(Se) alkylation products, which can then undergo the Thorpe reaction to form fused diaminopyrimidines .

Molecular Structure Analysis

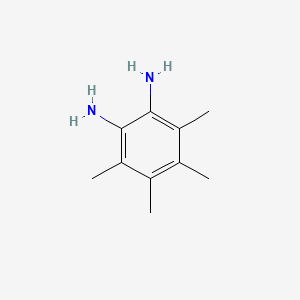

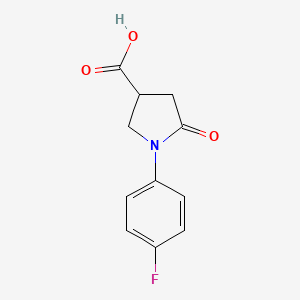

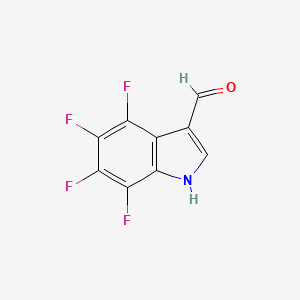

The molecular structure of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide is characterized by the presence of a cyano group and a chloroacetamide moiety attached to a thiophene ring. The thiophene ring is a common structure in heterocyclic chemistry, and its substitution patterns are crucial for the chemical reactivity and the formation of various heterocyclic systems .

Chemical Reactions Analysis

The chemical reactivity of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide is significant due to the presence of the chloroacetamide group. This group can undergo nucleophilic substitution reactions with oxygen, nitrogen, or sulfur nucleophiles. Such reactions may lead to intramolecular cyclization, resulting in the formation of diverse heterocyclic systems, including imidazole, pyrrole, thiazolidine-4-one, and thiophene .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide are not detailed in the provided papers, it can be inferred from the general behavior of N-aryl 2-chloroacetamides that the compound is likely to be reactive and capable of forming stable heterocyclic structures. The presence of the cyano and chloroacetamide functional groups suggests that the compound would have polar characteristics and could participate in various chemical reactions to expand its molecular complexity .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-(3-cyano-4-methylthiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-5-4-13-8(6(5)3-10)11-7(12)2-9/h4H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZRNYTVQPSPNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C#N)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380527 |

Source

|

| Record name | N1-(3-CYANO-4-METHYL-2-THIENYL)-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-Cyano-4-methyl-2-thienyl)-2-chloroacetamide | |

CAS RN |

648859-02-3 |

Source

|

| Record name | N1-(3-CYANO-4-METHYL-2-THIENYL)-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)